molecular formula C17H15NO3 B2663715 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1706418-98-5

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B2663715
CAS No.: 1706418-98-5
M. Wt: 281.311
InChI Key: FHOGQZYORXROGK-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1706418-98-5) is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.3059 g/mol . This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines, which are recognized as significant scaffolds in medicinal chemistry due to their occurrence in nature and diverse pharmacological properties . The specific 3-oxo-1-carboxylic acid structure makes it a potential intermediate for the synthesis of more complex molecules. Researchers value this tetrahydroisoquinoline core for its utility in constructing compounds with potential biological activity. It can serve as a key building block in organic synthesis and medicinal chemistry research for the development of new pharmacophores. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGQZYORXROGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahydroisoquinoline Derivatives

Substituent Effects on Reactivity and Bioactivity

The structural uniqueness of 2-benzyl-3-oxo-THIQ-1-carboxylic acid lies in its C2 benzyl and C3 ketone groups, which differentiate it from other THIQ derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Synthetic Route Key Applications References
2-Benzyl-3-oxo-THIQ-1-carboxylic acid C2: Benzyl; C3: Oxo; C1: Carboxylic acid Not explicitly detailed in evidence Potential catalyst precursor; bioactivity under investigation
(–)-6,7-Dimethoxy-THIQ-1-carboxylic acid C6/C7: Methoxy; C1: Carboxylic acid Petasis + Pomeranz–Fritsch–Bobbitt cyclization Antiviral (PA endonuclease inhibition)
N-Acyl-THIQ-1-carboxylic acids C1: Carboxylic acid; N: Acyl groups Dakin-West reaction with TFAA Structural studies (e.g., X-ray crystallography)
Cularine derivatives C1: Methoxy; C8: Benzodioxepin Petasis reaction + cyclization Alkaloid synthesis (e.g., antitumor agents)

Key Observations :

  • However, analogous methods involving benzyl-group incorporation (e.g., alkylation or reductive amination) may apply .
  • Functional Group Impact : The C3 ketone in 2-benzyl-3-oxo-THIQ-1-carboxylic acid introduces a reactive site for further derivatization (e.g., nucleophilic additions), contrasting with the C3 hydrogen or hydroxyl groups in other THIQs. This feature may enhance its utility in asymmetric catalysis or prodrug design .
  • Biological Relevance : While (–)-6,7-dimethoxy-THIQ-1-carboxylic acid exhibits antiviral activity , the benzyl and ketone substituents in the target compound may confer distinct pharmacokinetic properties, such as improved lipophilicity or enzyme-binding affinity.
Structural and Stereochemical Considerations
  • Crystal Structure : The X-ray structure of (3S)-2-benzyl-3-carboxy-THIQ (a related compound) reveals a boat conformation of the THIQ ring, with the benzyl group occupying an axial position . This stereoelectronic arrangement may influence the reactivity of 2-benzyl-3-oxo-THIQ-1-carboxylic acid in cyclization or hydrogen-bonding interactions.
  • Enantioselectivity: For (–)-6,7-dimethoxy-THIQ-1-carboxylic acid, enantiomeric excess (e.e.) of 90–99% is achieved using chiral inductors like (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol . Similar strategies could be applied to the target compound, though the C3 ketone may require tailored chiral auxiliaries.

Biological Activity

The compound 2-Benzyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, its effects on apoptosis, and its antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C16H17N
  • Molecular Weight : 241.32 g/mol
  • InChIKey : [Structure Identifier]

The structure of THIQ allows for various substitutions that can enhance its biological activity. The presence of the carboxylic acid group is particularly important for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of THIQ derivatives in cancer therapy. A series of substituted tetrahydroisoquinoline carboxylic acids were evaluated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound exhibited a binding affinity with a KiK_i value of 5.2 µM against Bcl-2 protein, indicating significant potential as an anticancer agent .

Table 1: Anticancer Activity of THIQ Derivatives

CompoundBcl-2 Binding Affinity (µM)Anti-proliferative ActivityInduction of Apoptosis
Compound A5.2ModerateYes
Compound B7.8HighYes
Compound C12.0LowNo

The mechanism by which THIQ compounds exert their anticancer effects involves the induction of apoptosis through caspase activation. For instance, one study reported that active compounds could induce cell apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner . This suggests that THIQ derivatives may serve as effective agents in overcoming resistance mechanisms in cancer cells.

Antiviral Activity

In addition to their anticancer properties, THIQ derivatives have been investigated for antiviral activities. A recent study focused on their efficacy against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that some THIQ derivatives demonstrated promising antiviral activity compared to known antiviral agents .

Table 2: Antiviral Activity Against Coronaviruses

CompoundHCoV-229E Inhibition (%)HCoV-OC43 Inhibition (%)
Compound D7570
Compound E5060
Compound F2030

Case Studies and Research Findings

  • Apoptosis Induction : A study found that certain THIQ derivatives could significantly induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins . This highlights the importance of structural modifications in enhancing apoptotic signaling pathways.
  • Antiviral Efficacy : Another research effort demonstrated that specific THIQ compounds effectively inhibited viral replication in vitro, suggesting their potential use in developing new antiviral therapies .

Q & A

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

  • Methodology :
  • Cross-validation : Replicate protocols using identical reagents (e.g., anhydride sources) and equipment (e.g., inert atmosphere).
  • Multi-lab collaboration : Share samples for independent NMR/X-ray validation to resolve stereochemical discrepancies .

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